molecular formula C19H21NO5 B091480 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one CAS No. 17014-67-4

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one

Cat. No. B091480
CAS RN: 17014-67-4
M. Wt: 343.4 g/mol
InChI Key: XGRDKKDYVBYXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one, also known as EMA, is a synthetic compound that has been widely used in scientific research. EMA is a derivative of acridine, which is a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. EMA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of DNA and RNA structures. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to interact with DNA and RNA by intercalating between the base pairs, causing structural changes that affect their functions. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to exhibit antimicrobial, antiviral, and antifungal activities by disrupting the structures of bacterial and viral membranes. Additionally, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been studied for its potential use as a fluorescent probe for DNA and RNA detection.

Advantages And Limitations For Lab Experiments

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is also stable and has a long shelf life, which allows for long-term storage and repeated experiments. However, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has limitations in terms of its toxicity and potential side effects. It is important to handle 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one with caution and to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for research involving 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one. One potential direction is the development of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one-based fluorescent probes for the detection of DNA and RNA structures and functions. Another direction is the investigation of the potential use of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one and its potential side effects.

Synthesis Methods

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one can be synthesized through a multistep process involving the condensation of 1-ethoxy-2-nitrobenzene with 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization steps. The synthesis of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been studied for its potential use as a fluorescent probe for DNA and RNA detection. Its ability to interact with nucleic acids has made it a valuable tool for studying DNA and RNA structures and functions.

properties

CAS RN

17014-67-4

Product Name

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

1-ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C19H21NO5/c1-6-25-16-13-14(17(22-3)19(24-5)18(16)23-4)20(2)12-10-8-7-9-11(12)15(13)21/h7-10H,6H2,1-5H3

InChI Key

XGRDKKDYVBYXIC-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC

synonyms

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9(10H)-one

Origin of Product

United States

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